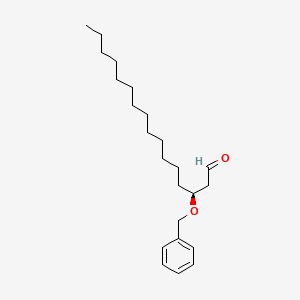
(3S)-3-(Phenylmethoxy)-hexadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(Phenylmethoxy)-hexadecanal: is an organic compound with the molecular formula C23H38O2 It is a derivative of hexadecanal, where a phenylmethoxy group is attached to the third carbon atom in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Phenylmethoxy)-hexadecanal typically involves the following steps:
Starting Material: The synthesis begins with hexadecanal, a long-chain aldehyde.
Protection of the Aldehyde Group: The aldehyde group is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction. This step involves the use of a phenylmethanol derivative and a suitable base.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(Phenylmethoxy)-hexadecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylmethanol derivative and a suitable base like sodium hydride.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: (3S)-3-(Phenylmethoxy)-hexadecanol.
Substitution: Various substituted hexadecanal derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3S)-3-(Phenylmethoxy)-hexadecanal is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (3S)-3-(Phenylmethoxy)-hexadecanal involves its interaction with specific molecular targets. The phenylmethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
(3S)-3-(Phenylmethoxy)-tetradecanal: Similar structure but with a shorter carbon chain.
(3S)-3-(Phenylmethoxy)-octadecanal: Similar structure but with a longer carbon chain.
(3S)-3-(Phenylmethoxy)-dodecanal: Similar structure but with an even shorter carbon chain.
Uniqueness:
Chain Length: The hexadecanal backbone provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Phenylmethoxy Group: The presence of the phenylmethoxy group enhances its aromatic properties and potential interactions with biological targets.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3S)-3-phenylmethoxyhexadecanal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-23(19-20-24)25-21-22-16-13-12-14-17-22/h12-14,16-17,20,23H,2-11,15,18-19,21H2,1H3/t23-/m0/s1 |
InChI Key |
ATQHYQAAYJBYFX-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)


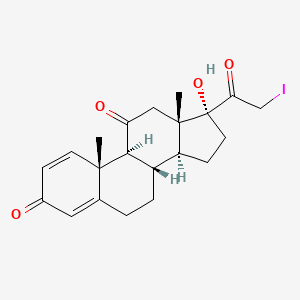

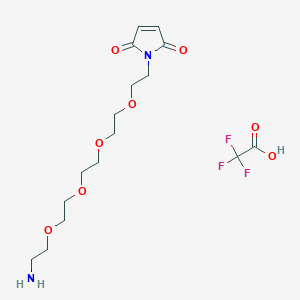
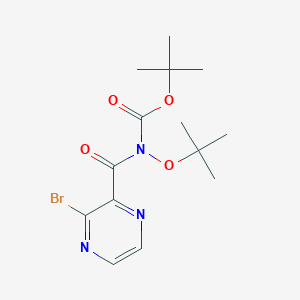
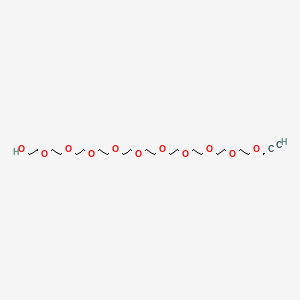
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
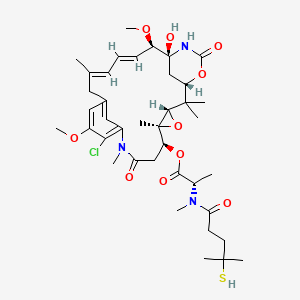
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)
![Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)
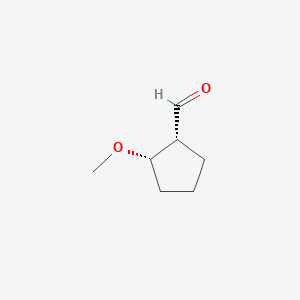
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
